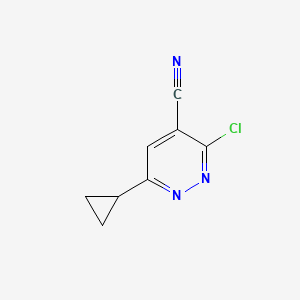![molecular formula C30H33N3O3 B2628180 4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one CAS No. 1018162-51-0](/img/structure/B2628180.png)
4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C30H33N3O3 and its molecular weight is 483.612. The purity is usually 95%.
BenchChem offers high-quality 4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
BRD4 Inhibition for Anti-Breast Cancer Activity
Breast cancer remains a significant health concern globally. In this context, BRD4 inhibitors have shown promising potential in cancer therapy. Researchers have designed and synthesized derivatives of the compound, including DDT26, which exhibited potent inhibitory effects on BRD4. Notably, DDT26 demonstrated an IC50 value of 0.237 ± 0.093 μM against BRD4. It also displayed significant anti-proliferative activity against triple-negative breast cancer (TNBC) cell lines and MCF-7 cells. Intriguingly, the phthalazinone moiety of DDT26 mimicked the PAPR1 substrate, resulting in moderate inhibitory effects on PARP1 (IC50 value of 4.289 ± 1.807 μM). Furthermore, DDT26 modulated the expression of c-MYC and γ-H2AX, induced DNA damage, inhibited cell migration, and arrested the cell cycle at the G1 phase in MCF-7 cells .
Antistatic Coatings
The compound’s properties make it suitable for antistatic coatings. These coatings are essential in various industries to prevent static electricity buildup, which can damage electronic components or cause safety hazards .
Cathodes in Capacitors
Due to its chemical structure, the compound may find applications as cathode materials in capacitors. Capacitors are crucial components in electronic devices, storing and releasing electrical energy efficiently .
OLEDs (Organic Light-Emitting Diodes)
The compound’s unique features could contribute to the development of OLEDs. OLEDs are used in displays, lighting, and other applications due to their energy efficiency and flexibility .
OFETs (Organic Field-Effect Transistors)
Researchers may explore the compound’s potential as a material for OFETs. These transistors play a vital role in organic electronics, such as flexible displays and sensors .
Photovoltaics
Considering its properties, the compound might be relevant for photovoltaic applications. Photovoltaic devices convert sunlight into electricity, and novel materials are continually sought to enhance efficiency and stability .
Eigenschaften
IUPAC Name |
4-[1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O3/c1-4-22-9-11-24(12-10-22)32-17-23(16-29(32)35)30-31-27-7-5-6-8-28(27)33(30)18-25(34)19-36-26-14-20(2)13-21(3)15-26/h5-15,23,25,34H,4,16-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQGIVPTZCVPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC(=CC(=C5)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2628098.png)
![N-phenyl-5-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2628099.png)
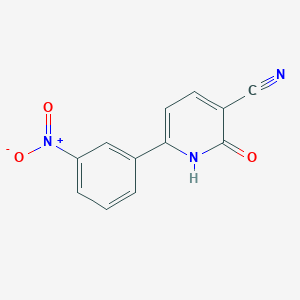
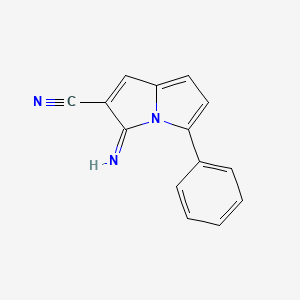
![[2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]methanamine;dihydrochloride](/img/structure/B2628103.png)
![2-Chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpropanamide](/img/structure/B2628107.png)
![(E)-3-(2-Chloropyridin-4-yl)-N-[4-(4-hydroxyphenyl)butan-2-yl]prop-2-enamide](/img/structure/B2628108.png)
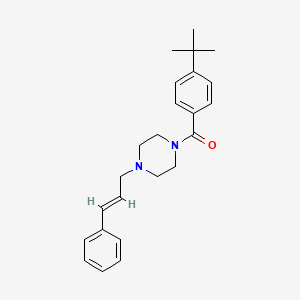
![5-methyl-2-(methylthio)-N-phenyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2628111.png)
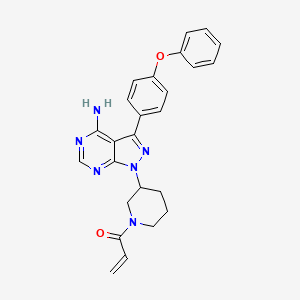
![N-(2-(1H-pyrrol-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2628113.png)


